(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as Bromo-Substituted Thiazolidinedione, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs, which are known for their insulin-sensitizing properties. In
Mechanism of Action
The exact mechanism of action of (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, decreased inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione has several biochemical and physiological effects. It has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease inflammation. In addition, it has been shown to improve lipid metabolism, reduce oxidative stress, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione in lab experiments is its ability to activate PPAR-γ, which makes it a useful tool for studying the role of this nuclear receptor in various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the investigation of its potential use in the treatment of neurological disorders. Further studies are also needed to fully understand the mechanism of action and the long-term effects of this compound.
Synthesis Methods
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 2-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to obtain the final product. Another method involves the reaction of 2-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazone in the presence of ethanol and acetic acid.
Scientific Research Applications
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dionetuted Thiazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
(5E)-3-(2-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C17H12BrNO3S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(5E)-3-[(2-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-14-7-2-1-5-12(14)10-19-16(21)15(23-17(19)22)9-11-4-3-6-13(20)8-11/h1-9,20H,10H2/b15-9+ |
InChI Key |
ZJXNQSOETGTXQM-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O)Br |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O)Br |
Origin of Product |
United States |
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